molecular formula C11H16BrNO2 B10761062 Brolamfetamine CAS No. 32156-26-6

Brolamfetamine

Cat. No.: B10761062
CAS No.: 32156-26-6
M. Wt: 274.15 g/mol
InChI Key: FXMWUTGUCAKGQL-UHFFFAOYSA-N
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Description

Brolamfetamine, also known as 2,5-dimethoxy-4-bromoamphetamine, is a psychedelic drug and a substituted amphetamine of the phenethylamine class. It was first synthesized by Alexander Shulgin in 1967. This compound is known for its potent hallucinogenic effects, which are primarily mediated through its interaction with serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brolamfetamine typically involves the bromination of 2,5-dimethoxyamphetamine. The process begins with the preparation of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxyphenyl-2-nitropropene through a condensation reaction with nitroethane. The nitropropene is subsequently reduced to 2,5-dimethoxyamphetamine, which is then brominated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Brolamfetamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated metabolites, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

Brolamfetamine is used in scientific research to study the serotonin receptor subfamily, particularly the 5-HT2A receptor. Its selectivity for these receptors makes it a valuable tool for understanding the mechanisms of psychedelic effects and the role of serotonin in the brain. Additionally, this compound has been used in studies investigating the effects of hallucinogens on human cognition and perception .

Mechanism of Action

Brolamfetamine exerts its effects primarily through its action as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its psychedelic effects are mainly mediated by its agonistic properties at the 5-HT2A receptor. This compound also interacts with the trace amine-associated receptor 1 (TAAR1), contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic amphetamine with similar effects but different potency and receptor affinity.

    2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long duration of action and potent hallucinogenic effects.

    2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure but with variations in its pharmacological effects.

Uniqueness

Brolamfetamine is unique due to its high potency and efficacy in triggering downstream effects mediated by 5-HT2 receptors. It has a higher efficacy compared to DOI, making it potentially more dangerous in overdose situations due to greater vasoconstrictive action .

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWUTGUCAKGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050428
Record name Brolamfetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64638-07-9, 32156-26-6
Record name DOB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64638-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brolamfetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064638079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,5-dimethoxyamphetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01484
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brolamfetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROLAMFETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67WJC4Y2QY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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